molecular formula C19H13ClFN3OS B2423042 2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031596-11-8

2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2423042
CAS No.: 1031596-11-8
M. Wt: 385.84
InChI Key: SDAOUIPZWGLSAS-UHFFFAOYSA-N
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Description

The compound “2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a type of heterocyclic compound. Heterocyclic compounds like this one are known to exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The introduction of the thiol group is a less known direction of chemical modification, providing additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .


Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

Anticancer Activity

Research has demonstrated the potential of pyrimidine derivatives in anticancer treatments. For instance, the synthesis and evaluation of fluorinated coumarin-pyrimidine hybrids have revealed significant cytotoxicity against human cancer cell lines such as A-549 (human lung carcinoma) and MDA-MB-231 (human adenocarcinoma mammary gland), with some compounds exhibiting potent activity comparable to the standard drug Cisplatin. These findings suggest the utility of pyrimidine derivatives in developing novel anticancer agents (Hosamani, Reddy, & Devarajegowda, 2015).

Antibacterial and Antifungal Applications

The creation of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been explored for their antibacterial and antifungal properties. These compounds have shown promising activity against various strains of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, indicating their potential in treating infectious diseases (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).

Antitubercular Agents

Pyrimidine derivatives have also been identified as potential antitubercular agents. A study involving the synthesis of benzocoumarin-pyrimidine hybrids demonstrated compounds with potent antitubercular activity, with some displaying significant efficacy against the M.tb H37Rv strain. These findings highlight the potential of pyrimidine derivatives in tuberculosis treatment (Reddy, Hosamani, & Devarajegowda, 2015).

Anti-inflammatory and Antinociceptive Properties

Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and assessed for their anti-inflammatory and antinociceptive activities. Some compounds in this category have shown significant activity, suggesting their potential as novel anti-inflammatory and pain-relieving agents. This research opens up new avenues for the development of therapeutic agents in managing pain and inflammation (Alam, Khan, Siddiqui, & Ahsan, 2010).

High Refractive Index Materials

The synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds with structural similarities to pyrimidine derivatives, has been explored for their high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities, making them suitable for applications in optoelectronics and as materials with high optical performance (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

Future Directions

The potential of pyrimidine derivatives is still not exhausted, despite decades of research . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3OS/c20-15-8-13(21)7-6-12(15)10-26-19-23-16-14(11-4-2-1-3-5-11)9-22-17(16)18(25)24-19/h1-9,22H,10H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAOUIPZWGLSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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